molecular formula C13H28 B13947797 3,3,8-Trimethyldecane CAS No. 62338-16-3

3,3,8-Trimethyldecane

Cat. No.: B13947797
CAS No.: 62338-16-3
M. Wt: 184.36 g/mol
InChI Key: IWDBBRKPCLWIKU-UHFFFAOYSA-N
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Description

3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .

Comparison with Similar Compounds

  • 3,3,5-Trimethyldecane
  • 3,5,8-Trimethyldecane
  • 2,2,4-Trimethylpentane (Isooctane)

Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .

Properties

CAS No.

62338-16-3

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,3,8-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3

InChI Key

IWDBBRKPCLWIKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC(C)(C)CC

Origin of Product

United States

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